Methyl 1,4-oxazepane-5-carboxylate is a cyclic organic compound with the molecular formula CHNO and a molecular weight of 159.18 g/mol. It belongs to the oxazepane family, characterized by a seven-membered ring containing both nitrogen and oxygen atoms. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis.
Methyl 1,4-oxazepane-5-carboxylate is classified as a heterocyclic compound due to its ring structure that includes heteroatoms (nitrogen and oxygen). It is also categorized under carboxylic acid derivatives due to the presence of a carboxylate functional group.
The synthesis of methyl 1,4-oxazepane-5-carboxylate can be achieved through several methods. A notable approach involves the reaction of Fmoc-HSe(TBDMS)-OH immobilized on Wang resin with various nitrobenzenesulfonyl chlorides. This is followed by alkylation with 2-bromoacetophenones, leading to the formation of the desired oxazepane derivative upon cleavage from the polymer support using trifluoroacetic acid (TFA) .
The synthetic pathway typically includes:
The regioselectivity and stereoselectivity of these reactions can vary based on the substituents on the starting materials, which influences the yield and purity of the final product .
The molecular structure of methyl 1,4-oxazepane-5-carboxylate features a seven-membered ring with one nitrogen atom and one oxygen atom incorporated into the ring. The carboxylate group is attached to the fifth carbon atom in the ring.
Methyl 1,4-oxazepane-5-carboxylate can undergo various chemical reactions including:
Common reagents used in these reactions include:
The mechanism of action for methyl 1,4-oxazepane-5-carboxylate primarily involves its interaction with biological targets through hydrogen bonding and other non-covalent interactions due to its heteroatom content. This allows it to modulate biological pathways effectively, although specific targets can vary depending on its application context .
Methyl 1,4-oxazepane-5-carboxylate is typically a colorless to pale yellow liquid or solid depending on its purity and form. Its solubility in organic solvents makes it suitable for various synthetic applications.
Key chemical properties include:
Methyl 1,4-oxazepane-5-carboxylate has several scientific applications:
Its versatile nature makes it valuable in both academic research and industrial applications where novel compounds are synthesized for therapeutic purposes.
The exploration of 1,4-oxazepane derivatives emerged as a strategic extension of morpholine-based medicinal chemistry, driven by the need for novel bioactive scaffolds with improved metabolic stability and target selectivity. Key developmental milestones include:
Table 1: Historical Milestones in 1,4-Oxazepane-Based Drug Discovery
Year | Development | Significance |
---|---|---|
1980s | Amorolfine (antifungal) | First clinical oxazepane derivative; demonstrated ring stability in vivo |
2014 | Benzimidazole-oxazepine carboxylates | Validated angiogenesis inhibition via VEGFR modulation [5] |
2020 | Solid-phase synthesis of chiral oxazepane carboxylates | Enabled stereocontrolled access to pharmacologically relevant diastereomers [1] |
2023 | Fused [6+7] morpholino-oxazepane hybrids | Expanded applications in kinase inhibition [2] |
Early synthetic routes to 1,4-oxazepanes relied on harsh cyclization conditions, limiting structural diversity. A transformative advancement occurred through adaptations of polymer-supported synthesis, where Wang resin-immobilized homoserine derivatives served as precursors. Researchers demonstrated that Fmoc-HSe(TBDMS)-OH immobilized on Wang resin could undergo sequential N-alkylation with 2-bromoacetophenones, followed by acid-mediated cyclization. Trifluoroacetic acid cleavage yielded lactonized products, while TFA/triethylsilane systems directly afforded 1,4-oxazepane carboxylates as diastereomeric mixtures [1]. This methodology addressed prior limitations in regioselectivity and functional group tolerance, enabling the synthesis of derivatives bearing pharmacologically relevant aryl and heteroaryl substituents.
Concurrently, natural product discoveries revealed oxazepane cores in marine alkaloids (e.g., chelonin C) exhibiting antitumor activity, stimulating interest in stereoselective synthetic approaches. The identification of benzimidazo[2,1-c][1,4]oxazepine-4-carboxylates as angiogenesis inhibitors further validated the scaffold’s potential in targeting protein-protein interactions, particularly in oncology [5]. These developments cemented 1,4-oxazepane-5-carboxylates as privileged structures within modern medicinal chemistry.
Methyl 1,4-oxazepane-5-carboxylate exhibits two stereogenic centers (C2 and C5) when substituted, enabling four stereoisomers with distinct biological profiles. Nuclear magnetic resonance analysis of diastereomeric pairs reveals critical conformational differences:
Table 2: Conformational Properties of 1,4-Oxazepane-5-carboxylate Diastereomers
Parameter | C2 R Isomer | C2 S Isomer |
---|---|---|
Ring Conformation | Twist-chair (energetically favored) | Twist-chair with altered pseudoequatorial groups |
H5 Chemical Shift (δ) | 4.49 ppm (ddd, J = 10.8, 7.1, 1.0 Hz) | 4.59 ppm (dd, J = 4.5, 4.5 Hz) |
3J(H5–Ha6) | 7.1 Hz | 4.5 Hz |
Key NOE Correlations | H2↔H9,13; H5↔H19 | H2↔Hb3; H5↔Ha6 |
X-ray crystallography of benzimidazole-fused analogs confirms the twist-chair conformation, with dihedral angles between fused ring systems ranging from 73.42(10)° to 83.07(17)°. This conformational flexibility permits adaptive binding to biological targets while maintaining moderate ring strain. The ester moiety at C5 adopts distinct orientations relative to the heterocyclic core: planar (r.m.s. deviation 0.003–0.031 Å) and inclined at 33.78–87.56° to adjacent rings, creating diverse electrostatic potential surfaces [5] [1].
The methyl carboxylate group profoundly modulates the scaffold’s drug-like properties:
Crystal packing analyses reveal robust hydrogen-bonding networks involving the ester carbonyl (e.g., C8–H8⋯O2 interactions, d = 2.35 Å, ∠D-H-A = 148°), indicative of solid-state stability. These interactions facilitate crystalline material formation, advantageous for purification and formulation [5] [6].
The methyl ester functionality serves as a linchpin for diverse chemical transformations:
Structure-activity relationship studies demonstrate that N-sulfonylation (e.g., 2-nitrobenzenesulfonyl) enhances antibacterial activity, while C2 arylalkyl substituents improve CNS penetration. Molecular dynamics simulations confirm that the seven-membered ring’s conformational adaptability allows optimal binding to rigid enzyme active sites (e.g., kinase ATP pockets) through induced-fit mechanisms [1] [6]. This combination of stereochemical diversity, tunable polarity, and synthetic flexibility establishes methyl 1,4-oxazepane-5-carboxylate as a cornerstone scaffold for rational drug design across therapeutic areas.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1